molecular formula C17H39NO B1230320 Trimethyltetradecylammonium hydroxide CAS No. 84927-25-3

Trimethyltetradecylammonium hydroxide

Cat. No.: B1230320
CAS No.: 84927-25-3
M. Wt: 273.5 g/mol
InChI Key: PPNHCZHNVOCMHS-UHFFFAOYSA-M
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Description

Trimethyltetradecylammonium hydroxide is a quaternary ammonium compound with the molecular formula C17H39NO . It is commonly used as a surfactant and has applications in various fields, including chemistry, biology, and industry. The compound is known for its ability to form micelles and its effectiveness in solubilizing organic compounds in aqueous solutions .

Scientific Research Applications

Trimethyltetradecylammonium hydroxide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis and as a surfactant in the preparation of nanoparticles.

    Biology: Employed in the solubilization of membrane proteins and in the preparation of liposomes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Safety and Hazards

Trimethyltetradecylammonium hydroxide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyltetradecylammonium hydroxide can be synthesized through the quaternization of tetradecylamine with trimethylamine, followed by the addition of a hydroxide ion. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete quaternization.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of trimethylamine to a solution of tetradecylamine under controlled temperature and pressure conditions. The resulting quaternary ammonium compound is then treated with a base, such as sodium hydroxide, to form the hydroxide salt .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The compound is relatively stable and does not readily undergo reduction reactions.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles like halides or other anions in an aqueous or organic solvent.

Major Products Formed:

Mechanism of Action

The mechanism of action of trimethyltetradecylammonium hydroxide primarily involves its surfactant properties. The compound can reduce the surface tension of aqueous solutions, allowing it to solubilize hydrophobic compounds. It forms micelles, which encapsulate hydrophobic molecules, facilitating their dispersion in water. The quaternary ammonium group interacts with various molecular targets, including cell membranes and proteins, altering their properties and functions .

Comparison with Similar Compounds

  • Tetradecyltrimethylammonium chloride
  • Hexadecyltrimethylammonium bromide
  • Dodecyltrimethylammonium chloride

Comparison: Trimethyltetradecylammonium hydroxide is unique due to its hydroxide ion, which imparts different chemical reactivity compared to its chloride or bromide counterparts. The hydroxide ion makes it more suitable for certain nucleophilic substitution reactions and applications requiring a basic environment. Additionally, its surfactant properties are comparable to other quaternary ammonium compounds, but the specific chain length and functional groups can influence its effectiveness in various applications .

Properties

IUPAC Name

trimethyl(tetradecyl)azanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38N.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNHCZHNVOCMHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233969
Record name Trimethyltetradecylammonium hydroxide
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Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84927-25-3
Record name Tetradecyltrimethylammonium hydroxide
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Record name Trimethyltetradecylammonium hydroxide
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Record name Trimethyltetradecylammonium hydroxide
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Record name Trimethyltetradecylammonium hydroxide
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Record name Trimethyltetradecylammonium hydroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does TTAOH interact with di-(2-ethylhexyl) phosphoric acid (DEHPA) to form different structures in solution?

A1: TTAOH, a single-tailed cationic surfactant, interacts with DEHPA, a double-tailed extractant, in water to form a variety of structures depending on their molar ratio (r). [, , ] These structures arise from the electrostatic interactions between the positively charged TTAOH headgroup and the negatively charged DEHPA headgroup. At specific ratios, these interactions lead to the self-assembly of:

  • Densely stacked multilamellar vesicles (r = 0.9): These structures are characterized by multiple bilayers closely packed together, resembling an onion-like arrangement. [, ]
  • Oligovesicular vesicles: These are larger vesicles encapsulating smaller vesicles within their aqueous core. [, ]
  • Bilayer cylinders and tubes: These structures highlight the flexibility of the bilayer formed by TTAOH and DEHPA. [, ]
  • Lamellar phase (r=1.0): This phase consists of planar bilayer sheets stacked parallel to each other, forming a more ordered structure. []

Q2: What are the analytical techniques used to characterize the structures formed by TTAOH and DEHPA?

A2: A combination of techniques is employed to characterize the self-assembled structures formed by TTAOH and DEHPA. Some of the key methods include:

  • Cryogenic transmission electron microscopy (cryo-TEM): This technique allows for the direct visualization of the vesicles, cylinders, and tubes formed in solution. [, , ] Cryo-TEM provides valuable insights into the size, shape, and morphology of these self-assembled structures.
  • Polarized light microscopy: This method is used to observe the birefringence of the Lα phases, indicating the presence of anisotropic structures like vesicles and lamellar structures. [, , ]
  • Rheology: Rheological measurements, such as steady-state shear flow curves, provide information about the viscosity and elasticity of the formed phases. This data helps to understand the mechanical properties and flow behavior of the different structures. [, , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both deuterium (2H NMR) and phosphorus (31P NMR) NMR are used to probe the molecular dynamics and order within the bilayer structures. [] Changes in peak shape and chemical shift provide information about the phase transitions and the mobility of the molecules within each phase.

Q3: What are the potential applications of these TTAOH and DEHPA self-assembled structures?

A3: The research on TTAOH and DEHPA mixtures focuses on understanding the fundamental properties and phase behavior of these catanionic systems. [, , ] The unique structures formed, particularly the vesicles, hold potential for applications such as:

  • Vesicle-extraction technology: DEHPA is known for its ability to extract rare earth metal ions. [, ] Incorporating DEHPA into vesicles formed with TTAOH could lead to novel and efficient extraction methodologies for these valuable metals.
  • Drug delivery systems: Vesicles can encapsulate and deliver drugs, making them promising candidates for drug delivery applications. [, ] Further research is needed to explore the biocompatibility and drug loading capacity of these specific TTAOH-DEHPA vesicles.

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